Lipophilicity (LogP) Comparison: Intermediate Value Between Mono-Substituted Analogs
The target compound exhibits a measured/predicted LogP of 2.42 (XLogP3 ~2.5) [1], positioning it between the less lipophilic 4-fluorothiophenol (LogP 2.38) and the more lipophilic 2-methylthiophenol (LogP 2.87) [2]. This intermediate lipophilicity can offer a balanced partition coefficient for biological membrane permeability and extraction efficiency, avoiding the extremes of either analog.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.42 (estimated), XLogP3 = 2.5 |
| Comparator Or Baseline | 4-Fluorothiophenol: LogP = 2.38; 2-Methylthiophenol: LogP = 2.87 |
| Quantified Difference | Target LogP is 0.04 higher than 4-fluorothiophenol and 0.45 lower than 2-methylthiophenol. |
| Conditions | Predicted/experimental logP values from chemical databases (Molbase, Chem960, Scentsandflavors). |
Why This Matters
Lipophilicity directly impacts compound solubility, membrane permeability, and extraction behavior; an intermediate LogP may provide a better balance for applications requiring both aqueous solubility and organic phase partitioning.
- [1] Molbase, 4-Fluoro-2-methylbenzenethiol properties (LogP 2.4228). Available at: https://qiye.molbase.cn/ View Source
- [2] Scentsandflavors, ortho-thiocresol logP (2.87 est). Available at: https://scentsandflavors.com/ View Source
